molecular formula C22H22N2O2 B13797935 N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide CAS No. 777934-39-1

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide

Cat. No.: B13797935
CAS No.: 777934-39-1
M. Wt: 346.4 g/mol
InChI Key: XCURTGZCAFFMRY-UHFFFAOYSA-N
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Description

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide is a chemical compound with a complex structure that includes phenylmethoxy and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced amines, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of both phenylmethoxy and phenylmethyl groups

Properties

CAS No.

777934-39-1

Molecular Formula

C22H22N2O2

Molecular Weight

346.4 g/mol

IUPAC Name

2-(benzylamino)-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C22H22N2O2/c25-22(16-23-15-18-7-3-1-4-8-18)24-20-11-13-21(14-12-20)26-17-19-9-5-2-6-10-19/h1-14,23H,15-17H2,(H,24,25)

InChI Key

XCURTGZCAFFMRY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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